![molecular formula C16H25BFNO2 B581849 N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine CAS No. 1256360-59-4](/img/structure/B581849.png)
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
Overview
Description
“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine” is a chemical compound . It is an important boric acid derivative . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals of the compound . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Scientific Research Applications
Boric Acid Ester Intermediates
The compounds methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were studied for their synthesis process and structural properties. These boric acid ester intermediates with benzene rings were analyzed using various techniques such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction was utilized for structural determination. Density Functional Theory (DFT) was employed to calculate molecular structures and compare them with X-ray diffraction values. This study provided insights into the conformational analysis and physicochemical properties of these compounds (P.-Y. Huang et al., 2021).
Detection and Sensing Applications
Hydrogen Peroxide Vapor Detection
Research has highlighted the utilization of boron ester or acid functional groups for detecting hydrogen peroxide vapor. This is crucial due to the challenges in detecting peroxide-based explosives. The study introduced functional groups to enhance the reactive activity of boron esters with H2O2. Notably, the reaction time for certain compounds was significantly reduced, improving the efficiency of H2O2 vapor detection. This breakthrough has potential applications in enhancing the performance of borate-based sensors for hydrogen peroxide vapor detection (Yanyan Fu et al., 2016).
Benzoyl Peroxide Detection in Samples and Imaging
A novel probe was developed for detecting benzoyl peroxide in real samples, as well as for fluorescence imaging in living cells and zebrafish. This probe, characterized by its near-infrared fluorescence emission and high sensitivity, showcased significant potential in accurately detecting benzoyl peroxide in various substances. Furthermore, the probe's performance in monitoring benzoyl peroxide in biosystems and in vivo studies was successfully demonstrated, indicating its applicability in broader scientific research contexts (Xinwei Tian et al., 2017).
Catalytic and Polymer Synthesis Applications
Catalytic Synthesis
Research has delved into the catalytic synthesis of specific compounds, highlighting the importance of certain boronated compounds in catalytic processes. The study underscored the significance of understanding the chemical properties and reactive nature of these compounds for optimizing catalytic reactions and improving synthesis methodologies (Kunbo Huang et al., 2011).
Low Band Gap Polymer Synthesis for Organic Solar Cells
A study reported the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units, aimed at organic solar cell applications. The research emphasized the thermal stability, optical band gap properties, and surface morphology of the synthesized polymers. The copolymers showed promising results in organic solar cell applications, marking a significant advancement in the field of renewable energy technologies (S. Meena et al., 2018).
Future Directions
Boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, arylboronic acid is economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
It’s known that boronic acid pinacol ester compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction.
Pharmacokinetics
It’s known that the ph strongly influences the rate of the reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
It’s known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of the compound’s reaction . Therefore, the physiological environment in which the compound is used can greatly influence its effectiveness and stability .
properties
IUPAC Name |
N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(18)10-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAXEAMKCUMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682380 | |
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-59-4 | |
Record name | Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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